
N-(5-tributylstannylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tributylstannylpyridin-2-yl)acetamide is an organotin compound that features a pyridine ring substituted with a tributylstannyl group at the 5-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tributylstannylpyridin-2-yl)acetamide typically involves the stannylation of a pyridine derivative followed by acetamidation. One common method involves the reaction of 2-bromo-5-tributylstannylpyridine with acetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-tributylstannylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamide group can yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., iodine) and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Production of oxides or hydroxylated compounds.
Reduction: Generation of amine derivatives.
Scientific Research Applications
N-(5-tributylstannylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-tributylstannylpyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can participate in various catalytic processes. The acetamide group can interact with biological targets, potentially inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the tributylstannyl group, making it less versatile in organometallic chemistry.
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: Contains hydroxyl and methyl groups, offering different reactivity and biological activity profiles.
Uniqueness
N-(5-tributylstannylpyridin-2-yl)acetamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in organometallic chemistry. This makes it a valuable compound for synthetic and medicinal chemistry research.
Properties
Molecular Formula |
C19H34N2OSn |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
N-(5-tributylstannylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N2O.3C4H9.Sn/c1-6(10)9-7-4-2-3-5-8-7;3*1-3-4-2;/h2,4-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3; |
InChI Key |
FIWSXMWGWQATRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


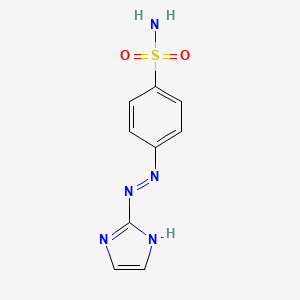

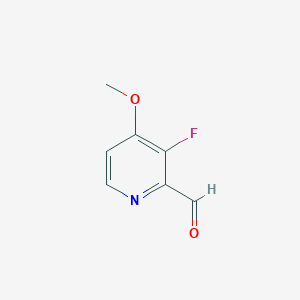
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
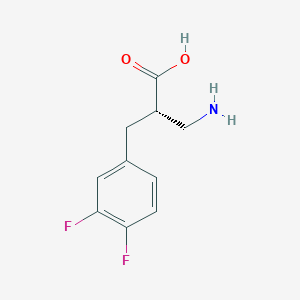
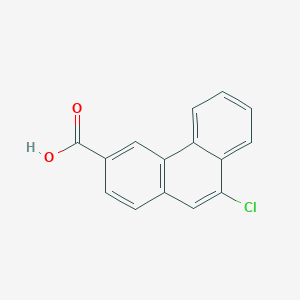
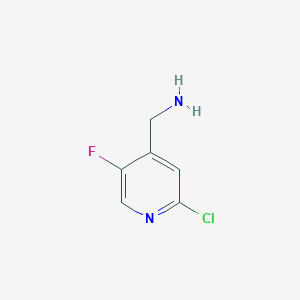


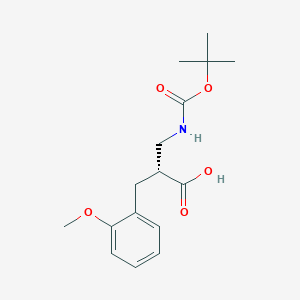


![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
